molecular formula C14H13ClFN B1345226 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline CAS No. 356531-60-7

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Cat. No. B1345226
M. Wt: 249.71 g/mol
InChI Key: NMNSWQZZGNCVRN-UHFFFAOYSA-N
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Description

This would include the IUPAC name, other names, and the role or use of the compound in industry or research.



Synthesis Analysis

This involves understanding how the compound is synthesized. This could include the starting materials, the type of reactions involved, the conditions required for the reaction, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. This could include the types of bonds in the compound, the shape of the molecule, and any interesting structural features.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. This could include the types of reactions it undergoes, the conditions required for these reactions, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds for various applications, including herbicidal activity and fluorescence properties. For instance, the synthesis of 3-Chloro-4-fluorobenzoylthiourea demonstrates the potential for creating herbicides with good activity, highlighting the versatility of chloro-fluoroaniline derivatives in agricultural chemistry (Liu Chang-chun, 2006). Similarly, the creation of chloro-fluoroaniline–pyrrolidine-2,5-dione complexes showcases their application in crystallography and molecular structure analysis (B. Mayes et al., 2008).

Molecular Interactions and Structural Analysis

Studies on molecular interactions, such as hydrogen-bonding and π–π stacking, are essential for understanding the chemical and physical properties of compounds. The characterization of 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione is an example, providing insights into the stabilization mechanisms of crystal structures through intermolecular interactions (B. Mayes et al., 2008).

Potential Biological Activities

The exploration of biological activities is another significant area of research. For example, the synthesis and characterization of novel GPR39 agonists modulated by zinc reveal the potential of chloro-fluorobenzyl compounds in developing new therapeutic agents (Seiji Sato et al., 2016). This demonstrates the compound's relevance in drug discovery, particularly in identifying new targets for disease treatment.

Applications in Material Science and Catalysis

Compounds with chloro-fluorobenzyl groups have also found applications in material science and catalysis. The design of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, for instance, showcases their efficiency as catalysts for formylation and methylation of amines, utilizing CO2 as a C1 building block. This reflects the compound's role in environmental chemistry and green synthesis processes (Zhenzhen Yang et al., 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves understanding the current state of research involving the compound and where future research might be headed.


I hope this helps! If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-13(15)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNSWQZZGNCVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210001
Record name N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline

CAS RN

356531-60-7
Record name N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356531-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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